2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Description

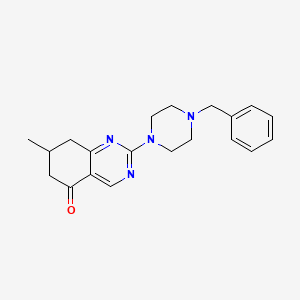

Structure: This compound features a quinazolinone core fused with a dihydroquinazolinone system. Key substituents include:

- A 4-benzylpiperazine group at position 2, contributing to receptor-binding versatility.

- A methyl group at position 7, influencing steric and electronic properties.

Its benzylpiperazine moiety may enhance interactions with neurological targets like serotonin or dopamine receptors .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(8-10-24)14-16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCOUVSYFBAXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone nucleus.

Introduction of the Piperazine Moiety: The quinazolinone core is then reacted with 1-benzylpiperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.

Substitution: Nucleophilic substitution reactions can be performed to replace specific hydrogen atoms with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazolinone core may also interact with various enzymes, influencing their catalytic activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Impact of Piperazine Substituents

- Benzyl vs. Ethyl : The benzyl group (target compound) increases lipophilicity , favoring blood-brain barrier penetration for neurological applications. In contrast, the ethyl group (Analog 1) may reduce toxicity and improve metabolic stability .

- Aryl vs. Alkyl : Aryl substituents (e.g., 3-methoxyphenyl in Analog 6) enhance receptor selectivity, while alkyl groups prioritize pharmacokinetic optimization .

Role of Quinazolinone Core Modifications

- Position 7 Substituents :

- Methyl (target compound): Balances steric effects and metabolic stability.

- Chlorophenyl (Analog 3): Enhances antitumor activity via kinase inhibition but may increase cytotoxicity .

- Thienyl (Analog 6): Introduces sulfur-mediated interactions, improving antimicrobial efficacy .

Research Findings and Data

Table 2: Pharmacological Data of Selected Analogs

Biological Activity

2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one, also known by its chemical formula and CAS number 3265567, has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 336.43 g/mol

- Structure : The compound features a quinazoline core substituted with a benzylpiperazine moiety, which is critical for its biological activity.

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve:

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Anti-tubulin Activity : Immunofluorescence studies suggest that it interferes with tubulin dynamics, which is crucial for mitotic spindle formation during cell division .

Anticancer Efficacy

A study highlighted the potency of related compounds in the same class, particularly focusing on a derivative with similar structural features. The compound exhibited IC50 values ranging from 0.029 to 0.147 μM against various cancer types, demonstrating strong antiproliferative activity .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 0.029 |

| MCF-7 | 0.045 |

| A549 | 0.097 |

| HCT116 | 0.147 |

In Vivo Studies

In vivo experiments using HepG2 xenograft models showed that the compound significantly inhibited tumor growth without causing substantial weight loss in subjects, indicating a favorable therapeutic index .

Case Studies and Research Findings

- Study on N-Methylquinazolin Derivatives :

-

Mechanistic Insights :

- The studies provided insights into how these compounds interact at the molecular level, potentially paving the way for future drug development targeting specific cancer pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of amidines with carbonyl compounds .

- Step 2 : Introduction of the 4-benzylpiperazine substituent via nucleophilic substitution or coupling reactions under reflux in polar aprotic solvents (e.g., DMF, ethanol) .

- Optimization : Use continuous flow reactors for large-scale synthesis to improve yield (reported up to 68% in similar compounds) and purity. Monitor reactions via TLC and confirm structures with H/C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structures using SHELXL/SHELXTL software for precise bond-length/angle validation .

- Spectroscopy : H NMR (δ 2.8–3.2 ppm for piperazine protons) and HRMS (exact mass ~378.19 g/mol) for molecular confirmation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

- Protocols :

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and M. tuberculosis (expected range: 0.98–3.90 µg/mL for quinazolinone derivatives) .

- Anticancer : MTT assay on A549 (lung) or MCF7 (breast) cancer cells (IC ~12–15 µM in similar analogs) .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) to measure prostaglandin suppression .

Advanced Research Questions

Q. How can contradictory activity data across studies (e.g., variable IC values) be resolved?

- Approach :

- Standardization : Use identical cell lines (e.g., ATCC-certified A549) and culture conditions (e.g., 10% FBS, 37°C).

- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis : Cross-reference with SAR databases (e.g., PubChem BioAssay) to identify substituent-dependent trends .

Q. What strategies enhance target selectivity in kinase inhibition studies?

- Methodology :

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2) .

- Functional Group Tuning : Replace the 7-methyl group with electron-withdrawing substituents (e.g., -CF) to improve binding affinity (∆G < -9 kcal/mol in silico) .

- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins) to identify off-target effects .

Q. How can SAR studies elucidate the role of the 4-benzylpiperazine moiety in pharmacological activity?

- Experimental Design :

- Analog Synthesis : Replace benzyl with alternative aryl/alkyl groups (e.g., 4-fluorobenzyl, cyclopropylmethyl) .

- Activity Comparison : Test analogs in parallel assays (e.g., IC shifts >2-fold indicate critical substituent roles) .

- Physicochemical Profiling : LogP (2.1–3.5) and pKa (8.2–9.0) measurements to correlate lipophilicity/basicity with membrane permeability .

Q. What mechanistic insights can be gained from studying metabolic stability in vitro?

- Protocol :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS (t >30 min suggests favorable stability) .

- Metabolite Identification : High-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at C7-methyl) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.